3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
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Overview
Description
3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the benzoyl, ethoxy, and piperazinyl groups.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Ethoxy Group Introduction: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl iodide.
Piperazinyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and ethoxy groups, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the benzoyl group, potentially yielding dihydroquinoline derivatives or reduced benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core.
Mechanism of Action
The mechanism of action of 3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the piperazinyl group can enhance binding affinity to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent that also contains a quinoline structure.
Mepacrine: Another antimalarial drug with a similar quinoline backbone.
Uniqueness
What sets 3-Benzoyl-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzoyl and ethoxy groups, along with the piperazinyl moiety, allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[6-ethoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-3-28-18-9-10-21-19(15-18)22(26-13-11-25(2)12-14-26)20(16-24-21)23(27)17-7-5-4-6-8-17;/h4-10,15-16H,3,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSHOQAIFWWWKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCN(CC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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